Androgen receptor antagonist 1
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Overview
Description
Androgen receptor antagonists are compounds that inhibit the action of androgens by blocking the androgen receptor. Androgen receptor antagonist 1 is a non-steroidal compound that has shown significant potential in the treatment of prostate cancer by inhibiting the androgen receptor, which plays a crucial role in the progression of this disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 1 involves a series of chemical reactions starting from easily obtainable starting materials. One common synthetic route includes the cyclization reaction of a compound of formula V to obtain a compound of formula VI . The reaction conditions are typically mild, and the process is designed to have a high atomic utilization rate.
Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized by controlling the stereochemistry of the starting material. This allows for the directional synthesis of the compound and its single isomers, making the process simple and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Androgen receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Androgen receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition.
Biology: It is used to investigate the role of androgen receptors in cellular processes.
Medicine: It is used in the treatment of prostate cancer and other androgen-dependent diseases.
Industry: It is used in the development of new therapeutic agents targeting the androgen receptor
Mechanism of Action
Androgen receptor antagonist 1 exerts its effects by binding to the ligand-binding domain of the androgen receptor. This prevents the receptor from translocating to the nucleus and binding to androgen response elements on DNA. As a result, the transcription of androgen-responsive genes is inhibited, leading to a decrease in the proliferation of androgen-dependent cells .
Comparison with Similar Compounds
Enzalutamide: A second-generation non-steroidal androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.
Bicalutamide: A first-generation non-steroidal androgen receptor antagonist.
Uniqueness: Androgen receptor antagonist 1 is unique in its ability to bind to the androgen receptor with high specificity and affinity. Unlike some first-generation antagonists, it does not exhibit partial agonist activity, making it more effective in inhibiting androgen receptor signaling .
Properties
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNHDLYWZTKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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